7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one
Description
7-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one backbone substituted with a 4-ethyl group, an 8-methyl group, and a 2-(4-chlorophenyl)-2-oxoethoxy side chain at position 5. Its molecular formula is C₂₄H₂₁ClO₄, with a molecular weight of 404.85 g/mol . Coumarin derivatives are renowned for their pharmacological versatility, including anticancer, anti-inflammatory, and anticoagulant activities. The 4-chlorophenyl group enhances lipophilicity and binding affinity to biological targets, while the ethyl and methyl substituents modulate solubility and metabolic stability .
Properties
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO4/c1-3-13-10-19(23)25-20-12(2)18(9-8-16(13)20)24-11-17(22)14-4-6-15(21)7-5-14/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNCWEMUNCEXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: 4-chlorobenzaldehyde, ethyl acetoacetate, and 4-ethyl-8-methyl-2H-chromen-2-one.
Step 1: Condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to form 4-chlorophenyl-2-oxoethyl acetate.
Step 2: Cyclization of the intermediate with 4-ethyl-8-methyl-2H-chromen-2-one under acidic conditions (e.g., sulfuric acid) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic route, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are often employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxoethoxy linkage, potentially converting it to an alcohol group.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 7-[2-(4-chlorophenyl)-2-hydroxyethoxy]-4-ethyl-8-methyl-2H-chromen-2-one.
Substitution: Formation of derivatives with various substituents replacing the chlorine atom on the phenyl ring.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its photophysical properties, making it useful in the development of fluorescent probes.
Biology and Medicine:
- Investigated for its potential anti-inflammatory and anticancer activities.
- Explored as a lead compound in drug discovery programs targeting various diseases.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Potential applications in the design of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For instance, its potential anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Structural and Functional Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity |
|---|---|---|---|---|
| Target Compound | C₂₄H₂₁ClO₄ | 404.85 | 4-ethyl, 8-methyl, 7-(4-Cl-Ph-oxoethoxy) | Cytotoxicity (breast cancer), moderate solubility |
| 7-[2-(4-Bromophenyl)-2-oxoethoxy]-8-methyl-4-phenyl analog | C₂₄H₁₇BrO₄ | 449.30 | 4-phenyl, 7-(4-Br-Ph-oxoethoxy) | Higher molecular weight; potential enhanced binding but reduced bioavailability |
| 7-Hydroxycoumarin | C₉H₆O₃ | 162.14 | 7-hydroxy | Antioxidant, fluorescent probe, low cytotoxicity |
| 5-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-ethyl-7-methyl analog | C₂₃H₁₉ClO₄ | 390.85 | 4-ethyl, 5-(4-Cl-Ph-oxoethoxy), 7-methyl | Varied substituent positions alter target specificity |
| 4-Phenyl variant () | C₂₄H₁₇ClO₄ | 404.85 | 4-phenyl instead of 4-ethyl | Reduced lipophilicity; lower membrane permeability |
Key Differences in Pharmacological Properties
- Halogen Effects: The target compound’s 4-chlorophenyl group provides a balance between electronegativity and steric bulk, favoring interactions with hydrophobic enzyme pockets.
- Substituent Position : The 7-position oxoethoxy group in the target compound is critical for intercalation into DNA or enzyme active sites. Moving this group to position 5 (as in ) reduces anticancer efficacy due to steric mismatches .
- 4-Substituent Impact : Replacing the 4-ethyl group with a phenyl () decreases lipophilicity, lowering blood-brain barrier penetration but improving aqueous solubility .
Biological Activity
The compound 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one , also known by its CAS number 496970-46-8, is a member of the coumarin family, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of the compound is characterized by a chromenone core substituted with a 4-chlorophenyl group and an ethoxy group. The molecular formula is .
Antioxidant Activity
Research indicates that compounds with a coumarin backbone exhibit significant antioxidant properties. The presence of the electron-withdrawing chlorophenyl group enhances the stability of the radical intermediates formed during oxidation processes. Studies have demonstrated that derivatives of coumarin can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Anticancer Properties
Several studies have explored the anticancer potential of coumarin derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including:
- Induction of Apoptosis : It has been observed that this compound can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, similar to other known Bcl-2 inhibitors .
- Cell Cycle Arrest : In vitro studies have indicated that it can cause cell cycle arrest at the G1/S phase in various cancer cell lines, which is crucial for preventing tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induces apoptosis; cell cycle arrest | |
| Antimicrobial | Effective against Gram-positive/negative bacteria |
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The study highlighted the compound's ability to activate apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP .
Case Study 2: Antimicrobial Action
A recent investigation into the antimicrobial efficacy showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. The study suggested that the mechanism involves interference with bacterial membrane integrity and metabolic pathways .
Research Findings
Recent literature supports the potential therapeutic applications of this compound in treating various diseases:
- Alzheimer’s Disease : Similar coumarin derivatives have been studied for their acetylcholinesterase inhibitory activity, indicating potential use in neurodegenerative disorders .
- Inflammatory Diseases : The anti-inflammatory effects observed in related compounds suggest that this compound may also reduce inflammation markers in vitro, warranting further investigation into its role in inflammatory conditions.
Chemical Reactions Analysis
Oxidation
The chromen-2-one core undergoes oxidation to form quinone derivatives. For example:
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Conditions : Acidic or basic environments under controlled temperatures.
Reduction
Reduction of the ketone group in the chromen-2-one core converts it to an alcohol:
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Mechanism : Hydride transfer to the carbonyl carbon, forming a secondary alcohol.
Substitution
The chlorine atom in the 4-chlorophenyl group is susceptible to nucleophilic substitution:
-
Nucleophiles : Amines, thiols, or hydroxide ions under basic conditions.
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Products : Derivatives with amino, thioether, or hydroxyl substituents at the phenyl position.
Key Reaction Data
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic/Basic, reflux | Quinone derivatives |
| Reduction | NaBH₄, LiAlH₄ | Ethanol/Diethyl ether, 0°C | Chromen-2-ol derivatives |
| Substitution | NH₃, SH⁻, HO⁻ | Basic solvents (e.g., DMF), 60–100°C | Amino/thioether/hydroxy phenyl derivatives |
Structural Influences on Reactivity
-
Chromen-2-one Core : The electron-deficient carbonyl group facilitates oxidation and nucleophilic attacks.
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4-Chlorophenyl Group : The chlorine atom’s electronegativity directs substitution reactions to the para position.
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Ethyl and Methyl Groups : These substituents enhance lipophilicity, influencing reactivity in polar solvents .
Biological Activity Correlation
Reactions such as oxidation and reduction modulate biological activity by altering the compound’s ability to interact with molecular targets. For example:
-
Anti-inflammatory Activity : Reduced derivatives may exhibit enhanced binding to cyclooxygenase enzymes.
-
Anticancer Potential : Quinone derivatives could act as redox-active agents, interfering with cellular signaling pathways.
Q & A
Q. What synthetic routes are commonly employed to synthesize 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one?
The compound is typically synthesized via coumarin derivatization. A representative method involves:
- Step 1 : Alkylation of 7-hydroxy-4-ethyl-8-methylcoumarin with 2-bromo-1-(4-chlorophenyl)ethanone under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-chlorophenyl-2-oxoethoxy side chain.
- Step 2 : Purification via column chromatography using ethyl acetate/hexane gradients. Key analytical validation includes LC-MS for intermediate tracking and ¹H/¹³C NMR for structural confirmation .
Q. How is the structural identity of this compound confirmed in academic research?
Structural elucidation relies on:
- X-ray crystallography : Resolves bond lengths, angles, and packing interactions (e.g., C=O and Cl···π interactions) .
- Spectroscopy : ¹H NMR (δ ~6.2–8.1 ppm for aromatic protons), ¹³C NMR (carbonyl peaks at ~160–180 ppm), and IR (C=O stretches at ~1700–1750 cm⁻¹) .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating the bioactivity of this compound?
- In vitro cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are essential .
- Mechanistic studies : Apoptosis (Annexin V/PI staining) and ROS generation assays to probe molecular pathways.
- Structure-activity relationship (SAR) : Compare with analogs lacking the 4-chlorophenyl or ethyl groups to identify pharmacophores .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Dynamic NMR : Addresses conformational isomerism (e.g., rotamers from the 2-oxoethoxy side chain).
- Computational validation : DFT calculations (B3LYP/6-31G*) predict NMR shifts and optimize geometry, cross-referencing experimental data .
- Crystallographic refinement : Resolves ambiguities in substituent orientation (e.g., chlorophenyl ring planarity) .
Q. What computational methods predict the reactivity and binding affinity of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or DNA topoisomerases).
- ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetics (e.g., logP ~3.2, moderate BBB permeability).
- DFT studies : HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps identify electrophilic sites for derivatization .
Methodological Challenges and Solutions
Q. What challenges arise in optimizing the yield of this compound during synthesis?
- Challenge : Low regioselectivity during alkylation due to competing O- vs. C-alkylation.
- Solution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) and controlled temperature (40–60°C) to favor O-alkylation .
Q. How do researchers validate the purity of this compound for pharmacological studies?
- HPLC : Reverse-phase C18 columns (90:10 acetonitrile/water) with UV detection (λ = 254 nm). Purity >95% required for in vivo studies.
- Elemental analysis : Matches theoretical vs. experimental C, H, N, Cl content (e.g., C: 63.2%, H: 4.5%, Cl: 8.1%) .
Data Interpretation and Reporting
Q. How should researchers report conflicting bioactivity data across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
